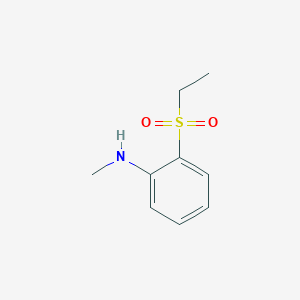
2-(ethanesulfonyl)-N-methylaniline
Descripción general
Descripción
2-(Ethanesulfonyl)-N-methylaniline (ESMA) is an organic compound used in a variety of scientific research applications. It is a colorless, solid compound with a molecular weight of 223.26 g/mol and a melting point of 64.5 °C. It is a derivative of aniline, which is a common aromatic amine. It is used in a variety of scientific research applications, including synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Coenzyme M Analogues in Methanobacterium Thermoautotrophicum
Research has shown that analogues of 2-(methylthio)ethanesulfonate (a compound related to 2-(ethanesulfonyl)-N-methylaniline) were synthesized and tested as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. These analogues were investigated for their ability to inhibit the reduction of methyl-coenzyme M to methane, with some, like bromoethanesulfonate and chloroethanesulfonate, proving to be potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).
Electrochemical Polymerization of 2-Ethylaniline
In a study focusing on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, researchers found that fully oxidized polymers undergo an acid-base transition leading to the formation of a protonated (bipolaronic) form. This study contributes to the understanding of the electroactive properties of polymers derived from compounds similar to 2-(ethanesulfonyl)-N-methylaniline (D'aprano, Leclerc, & Zotti, 1992).
Synthesis of 2-Chloro-6-Methylaniline
Another relevant study presented a new method for synthesizing 2-chloro-6-methylaniline using 2-methylaniline as the raw material. This process involved several steps, including treatment with chlorosulphonic acid and ammonia, highlighting the versatile synthetic applications of methylanilines (Zhang, 2009).
N-Alkylation of Aniline in Industrial Applications
The vapor phase alkylation of aniline with methanol to form N-methylaniline was explored in a study, showing its industrial significance in the manufacture of various products. The research optimized process parameters, demonstrating the practical application of such compounds in industrial contexts (Nehate & Bokade, 2009).
Environmental Impact: Degradation by Bacteria
An aerobic bacterium was isolated capable of degrading aniline and all isomers of methylaniline, including 2-methylaniline. This discovery is crucial for understanding the environmental impact and biodegradation of compounds like 2-(ethanesulfonyl)-N-methylaniline (Konopka, 1993).
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDBUNNNHVNXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
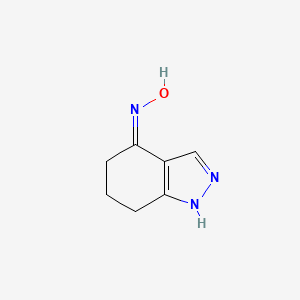
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)
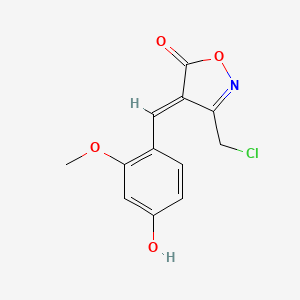
![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
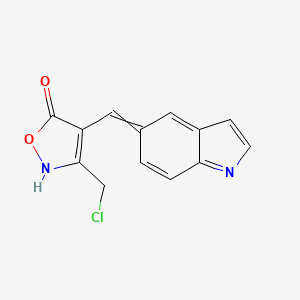
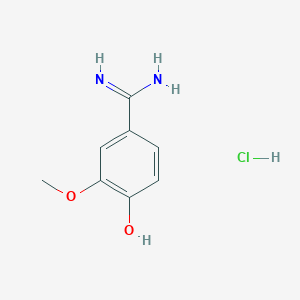


![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
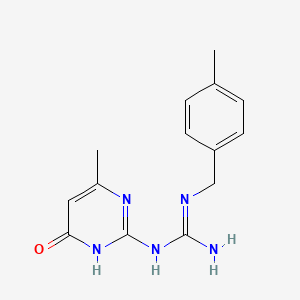
![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)